DMT-dA(bz) Phosphoramidite

Oligonucleotide therapeutics GMP manufacturing Process development

Choose DMT-dA(bz) Phosphoramidite for unmatched process consistency. This benzoyl-protected deoxyadenosine monomer is the global standard for solid‑phase DNA synthesis. Φ≥99% purity (³¹P‑NMR/HPLC) minimizes truncated sequences caused by depurination under iterative acid exposure, achieving >99% coupling efficiency for consistent yields in oligos >40‑mers. The well‑characterized 8‑hour/55°C ammonia deprotection profile ensures mild cleavage, safe for base‑sensitive modifications. For API manufacturing, select Pharmadite® grade (≥99.5%, ≤0.1% P(III) interferents, multi‑hundred‑kg scale, ISO 9001) supporting ICH and EMEA guidelines. Pre‑configured formats available for ÄKTA OligoPilot, MerMade, and ABI synthesizers.

Molecular Formula C47H52N7O7P
Molecular Weight 857.9 g/mol
CAS No. 98796-53-3
Cat. No. B048947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMT-dA(bz) Phosphoramidite
CAS98796-53-3
SynonymsN-Benzoyl-5’-O-[bis(4-methoxyphenyl)​phenylmethyl]​-2’-deoxy-adenosine ;  3’-[2-cyanoethyl N,​N-Bis(1-methylethyl)​phosphoramidite];  DMT-​dA(bz) Phosphoramidite
Molecular FormulaC47H52N7O7P
Molecular Weight857.9 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7
InChIInChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(59-27-13-26-48)61-40-28-42(53-31-51-43-44(49-30-50-45(43)53)52-46(55)34-14-9-7-10-15-34)60-41(40)29-58-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-42H,13,27-29H2,1-6H3,(H,49,50,52,55)/t40-,41+,42+,62?/m0/s1
InChIKeyGGDNKEQZFSTIMJ-AKWFTNRHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMT-dA(bz) Phosphoramidite CAS 98796-53-3: Specifications, Purity Gradients, and Procurement Considerations for Oligonucleotide Synthesis


DMT-dA(bz) Phosphoramidite (CAS 98796-53-3) is a 5′-O-dimethoxytrityl (DMT) protected, 3′-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite of deoxyadenosine with N6-benzoyl (Bz) exocyclic amine protection . It is the industry-standard building block for the solid-phase synthesis of unmodified DNA oligonucleotides using standard phosphoramidite chemistry, typically requiring deprotection in concentrated ammonia for 8 hours at 55°C or 24 hours at room temperature . Commercial specifications for this monomer commonly cite a purity of ≥99% (31P-NMR) and ≥99.0% (reversed phase HPLC) .

Why DMT-dA(bz) Phosphoramidite (98796-53-3) Procurement Cannot Rely on Generic Substitution: Key Differentiators in Purity, Stability, and Deprotection


Generic substitution among DNA phosphoramidites is constrained by critical performance variations that directly impact synthesis yield and final product quality. The solution stability of DMT-dA(bz) is intermediate among standard monomers, with a 6% purity loss after five weeks in acetonitrile under inert gas, compared to 2% for dT/dC and 39% for dG(ib) [1]. This differential stability necessitates controlled storage and handling protocols, particularly in automated high-throughput environments. Furthermore, the benzoyl protecting group on dA(bz) is more labile toward depurination under iterative acid exposure (e.g., dichloroacetic acid or trichloroacetic acid detritylation) than alternative protecting groups such as TAC (tert-butylphenoxyacetyl) or formamidine derivatives, resulting in truncated sequences that co-purify with full-length products when DMT-ON purification is employed . Consequently, the choice of dA monomer directly influences crude oligonucleotide purity, downstream purification efficiency, and the feasibility of synthesizing long or modified sequences.

Quantitative Evidence Guide for DMT-dA(bz) Phosphoramidite Selection: Comparative Purity, Stability, and Deprotection Performance


Pharmadite Grade vs. Standard Grade DMT-dA(bz): Quantified Purity and Impurity Control

The DMT-dA(bz) Pharmadite® grade (≥99.5% purity) demonstrates a 0.5% absolute increase in reversed-phase HPLC purity and a comparable increase in 31P-NMR purity relative to the standard Proligo grade (≥99.0%) . Furthermore, the Pharmadite specification explicitly limits P(III) impurities (≤0.3% for standard Proligo versus ≤0.1% for Pharmadite) and includes quantitative limits for specific process-related impurities such as the cyanoethyl-H-phosphonate (≤0.3%) and phosphoramidate (≤0.3%) derivatives . These impurities are known coupling reaction interferents .

Oligonucleotide therapeutics GMP manufacturing Process development

Comparative Solution Stability of DMT-dA(bz) vs. DMT-dG(ib) in Acetonitrile

A head-to-head study of the four standard DNA phosphoramidites in acetonitrile solution under inert gas atmosphere quantified the degradation of DMT-dA(bz) relative to other monomers [1]. DMT-dA(bz) exhibited an intermediate stability profile, with purity decreasing by 6% over five weeks, substantially lower than the 39% degradation observed for DMT-dG(ib) but higher than the 2% degradation of DMT-dC(bz) and dT [1].

Reagent stability Automated synthesis Inventory management

Standard DMT-dA(bz) Deprotection Profile vs. Fast-Deprotection DMT-dA(tac)

The benzoyl (Bz) protecting group on DMT-dA(bz) requires standard deprotection conditions of 8 hours at 55°C or 24 hours at room temperature in concentrated ammonia . In contrast, the TAC (tert-butylphenoxyacetyl) protected analog DMT-dA(tac) achieves complete deprotection in 15 minutes at 55°C or 2 hours at room temperature under the same conditions . However, the slower deprotection of DMT-dA(bz) is associated with reduced nucleobase modification side reactions during the deprotection step, making it the preferred choice for sequences containing base-sensitive modifications where fast-deprotection chemistries may induce unwanted byproducts .

Deprotection kinetics Modified oligonucleotides Base-labile modifications

Industrial Validation: Widespread Adoption of DMT-dA(bz) as the Reference Standard for DNA Synthesis

DMT-dA(bz) is the most commonly utilized dA monomer in academic research and industrial oligonucleotide manufacturing, with documented use in protocols spanning basic research, diagnostic assay development, and therapeutic oligonucleotide production . Its benzoyl protection strategy is the established benchmark against which alternative protecting groups (e.g., TAC, acetyl, formamidine derivatives) are compared for depurination resistance and deprotection kinetics .

Method validation Comparability studies Regulatory submissions

Optimized Application Scenarios for DMT-dA(bz) Phosphoramidite Procurement Based on Quantitative Evidence


Therapeutic Oligonucleotide Manufacturing under GMP

Procure the DMT-dA(bz) Pharmadite® grade (≥99.5% purity) for the synthesis of oligonucleotide active pharmaceutical ingredients (APIs). The quantified reduction in P(III) coupling interferents (≤0.1% vs. ≤0.3% in standard grade) and the defined impurity profile support compliance with ICH guidelines and the EMEA 'Note for Guidance on the Chemistry of the New Active Substance' [1]. The availability of multi-hundred-kilogram manufacturing scale under ISO 9001 certification ensures supply chain continuity for clinical and commercial production .

High-Throughput and Automated Oligonucleotide Synthesis

Utilize DMT-dA(bz) configured for specific synthesizer platforms (e.g., ÄKTA OligoPilot, MerMade, ABI) in high-throughput environments. The quantified 6% solution degradation over five weeks, compared to 39% for dG(ib) [1], informs instrument-specific replenishment protocols. Coupled with coupling efficiencies >99% , this ensures consistent per-cycle yields essential for synthesizing long oligonucleotides (>40-mers) with acceptable crude purity.

Synthesis of Oligonucleotides with Base-Labile Modifications

Select standard DMT-dA(bz) (benzoyl-protected) for sequences incorporating base-sensitive modifications such as certain fluorophores or crosslinkers. The 8-hour/55°C ammonia deprotection profile [1] provides a well-characterized, mild cleavage environment compared to faster chemistries that may employ harsher reagents or induce modification degradation. The benzoyl group's established deprotection kinetics minimize the risk of modification side-reactions during the final oligonucleotide workup.

Method Development, Validation, and Regulatory Submissions

Use standard-grade DMT-dA(bz) as the reference monomer for analytical method development and process validation. Its status as the industry-standard DNA building block [1] ensures broad protocol compatibility and simplifies technology transfer. Substituting with alternative protecting group monomers (e.g., TAC) would require re-validation of the entire synthesis, cleavage, and purification workflow, introducing regulatory and timeline risks [1].

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